![molecular formula C6H4Cl2N2S B065517 2,6-Dichloropyridine-4-carbothioamide CAS No. 175204-46-3](/img/structure/B65517.png)
2,6-Dichloropyridine-4-carbothioamide
Overview
Description
2,6-Dichloropyridine-4-carbothioamide is an organic compound with the molecular formula C6H4Cl2N2S It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 6 positions and a carbothioamide group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloropyridine-4-carbothioamide typically involves the chlorination of pyridine derivatives followed by the introduction of the carbothioamide group. One common method includes the reaction of 2,6-dichloropyridine with thiourea under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the carbothioamide group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process might also involve purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloropyridine-4-carbothioamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carbothioamide group can be oxidized to form sulfonyl derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield 2,6-diaminopyridine derivatives, while oxidation could produce sulfonyl compounds.
Scientific Research Applications
Pharmaceutical Applications
DCPA has been investigated for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promising biological activities, particularly in anticancer and antimicrobial research.
Anticancer Activity
Research indicates that compounds derived from DCPA exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of DCPA have been synthesized and tested for their ability to inhibit the proliferation of lung cancer (A549) and cervical cancer (HeLa) cells. The lead compounds demonstrated IC values in the low micromolar range, indicating potent activity against these cancer types .
Compound | Cancer Cell Line | IC (µM) |
---|---|---|
3a | A549 | 13.49 ± 0.17 |
3h | HeLa | 17.52 ± 0.09 |
Antimicrobial Properties
DCPA and its derivatives have also been evaluated for their antimicrobial properties. Studies have shown that certain modifications to the DCPA structure can enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics .
Agricultural Applications
In agriculture, DCPA is being explored for its role in developing new fungicides and insecticides. Its ability to interact with biological systems makes it a valuable compound in creating effective agrochemicals.
Synthesis of Agrochemicals
DCPA can be utilized as a precursor in synthesizing various agrochemical agents. For example, the compound can be reacted with other reagents to produce chlorinated pyridine derivatives that possess fungicidal properties .
Coordination Chemistry
DCPA has been studied for its ability to form coordination complexes with metal ions, which can be applied in catalysis and materials science.
Coordination Polymers
The ligand properties of DCPA allow it to form coordination polymers with lanthanide ions, which are useful in applications such as luminescent materials and magnetic devices. The structural diversity achieved through these complexes enhances their potential utility in various technological applications .
Metal Ion | Application |
---|---|
Tb(III) | Luminescent materials |
Cu(II) | Catalytic processes |
Ni(II) | Gas storage |
Case Study 1: Anticancer Activity of DCPA Derivatives
A series of DCPA derivatives were synthesized and tested for anticancer activity against A549 and HeLa cell lines. The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compounds. The results indicated that specific substitutions on the DCPA scaffold significantly enhanced anticancer activity, leading to further investigations into their mechanisms of action .
Case Study 2: Development of Agrochemical Agents
Researchers synthesized several chlorinated pyridine derivatives from DCPA to assess their fungicidal activity against common agricultural pathogens. The results showed that certain derivatives exhibited potent antifungal properties, paving the way for developing new crop protection products .
Mechanism of Action
The mechanism by which 2,6-Dichloropyridine-4-carbothioamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the carbothioamide group allows it to form strong interactions with metal ions or active sites in proteins, influencing their function.
Comparison with Similar Compounds
2,6-Dichloropyridine: Lacks the carbothioamide group, making it less reactive in certain types of chemical reactions.
4-Carbamoyl-2,6-dichloropyridine: Similar structure but with a carbamoyl group instead of a carbothioamide group, leading to different reactivity and applications.
2,6-Dichloropyridine-4-carboxamide:
Uniqueness: 2,6-Dichloropyridine-4-carbothioamide is unique due to the presence of both chlorine atoms and the carbothioamide group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and industrial processes.
Biological Activity
2,6-Dichloropyridine-4-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential applications in drug development, particularly focusing on antimicrobial and anticancer activities.
- Molecular Formula : C6H4Cl2N2S
- Molecular Weight : 207.08 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=C(C=C(N=C1C(=S)N)Cl)Cl
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of chlorine and the carbothioamide group enhances its binding affinity to various enzymes and receptors.
- Enzyme Inhibition : It can inhibit enzymes involved in critical metabolic pathways, such as those responsible for bacterial cell wall synthesis, leading to antimicrobial effects.
- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, modulating signaling pathways that are crucial for cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against a range of pathogens:
- Bacterial Activity : Studies have shown that the compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. For instance, it has been tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant minimum inhibitory concentrations (MICs) .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have shown that the compound induces apoptosis and inhibits cell proliferation .
- Mechanistic Insights : The compound's mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors, suggesting its potential as a therapeutic agent in cancer treatment .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated that the compound had an MIC of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, highlighting its potential as an effective antimicrobial agent .
Study 2: Anticancer Activity
Another research focused on the anticancer properties of this compound involved testing it on MCF-7 cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Furthermore, flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound .
Comparative Analysis with Related Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Remarks |
---|---|---|---|
This compound | Moderate | High | Effective against multiple strains |
4-Amino-2,6-dichloropyridine | Low | Moderate | Less effective than carbothioamide |
2,6-Dichloropyridine | Low | Low | Limited biological activity |
Properties
IUPAC Name |
2,6-dichloropyridine-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2S/c7-4-1-3(6(9)11)2-5(8)10-4/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDZCVBAYMPTBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381879 | |
Record name | 2,6-dichloropyridine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-46-3 | |
Record name | 2,6-Dichloro-4-pyridinecarbothioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175204-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloropyridine-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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